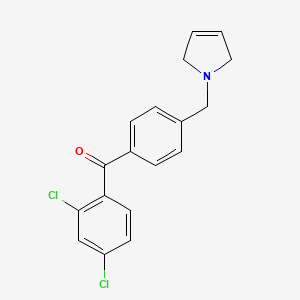

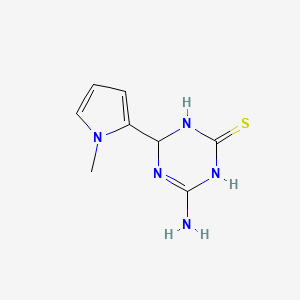

2,6-二甲基-3'-(4-甲基哌嗪甲基)二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone" is not directly studied in the provided papers. However, benzophenone and its derivatives are a common theme in the research. Benzophenone itself is known for its ability to undergo photocycloaddition reactions, which is a type of chemical reaction that occurs upon exposure to light, typically resulting in the formation of a cycloadduct. This reactivity is explored in the context of solid-state photocycloaddition reactions with pyrones .

Synthesis Analysis

The synthesis of benzophenone derivatives in the solid state is highlighted in the papers, where benzophenone reacts with dimethyl-polymethylenedioxy-di-2-pyrones to form oxetane derivatives . The process exhibits high site- and regioselectivity, which is influenced by the length of the methylene chain in the pyrones. The reactions are more efficient in the solid state compared to in solution, suggesting a unique interaction between the reactants in the solid phase.

Molecular Structure Analysis

While the specific molecular structure of "2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone" is not discussed, the structure of related compounds, such as a flavone derivative, has been analyzed . The crystal structure of this compound reveals a slightly puckered pyran ring and stabilization through weak hydrogen bonds and π-π interactions. These structural features are important as they can influence the physical properties and reactivity of the molecule.

Chemical Reactions Analysis

The photocycloaddition reactions of benzophenone with pyrones result in the formation of oxetane derivatives with high selectivity . The mechanism is proposed to involve the triplet excited state of benzophenone, with the reaction being initiated by electrostatic interactions between the reactants. The solid-state environment enhances these interactions, leading to higher yields of the cycloadducts.

Physical and Chemical Properties Analysis

The papers do not provide explicit details on the physical and chemical properties of "2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone". However, the properties of benzophenone derivatives can be inferred to some extent from the studies. For instance, the luminescent properties of benzophenone chelates with europium(III) are discussed, where the chelate structure significantly affects the luminescence lifetime . This suggests that the substitution pattern on the benzophenone core can greatly influence the physical properties of the derivatives.

科学研究应用

光环加成反应:

- 二苯甲酮衍生物因其在光环加成反应中的作用而受到研究。例如,一项关于二苯甲酮衍生物与 2-吡喃酮的固态光环加成研究突出了这些反应的高位点和区域选择性,表明在有机合成和材料科学中的潜在应用 (Wang 等,2006)。

生物降解和环境影响:

- 研究表明,细菌(如新金黄色分枝杆菌)对二苯甲酮衍生物(如 2,6-二甲基苯酚)的生物降解具有潜力,这些生物可以修复被此类化合物污染的环境 (Ji 等,2019)。

- 对二苯甲酮生物降解的研究和堆肥过程中恶臭气体排放的表征表明,如何处理这些化合物以及所涉及的挑战 (Lin 等,2021)。

催化和合成应用:

- 已合成二苯甲酮亚胺并研究了它们对人乳腺腺癌细胞系的细胞毒性和 DNA 相互作用,表明在药物化学和药物开发中的潜在应用 (Albert 等,2013)。

- 已探索二苯甲酮衍生物在催化反应(如 Baeyer-Villiger 氧化)中的作用,表明它们在有机合成中的效用 (Martins 等,2016)。

光聚合:

- 二苯甲酮衍生物已用作光聚合过程中的光引发剂,表明它们在材料科学和聚合物化学中的重要性 (Wang 等,2010)。

安全和危害

属性

IUPAC Name |

(2,6-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-6-4-7-17(2)20(16)21(24)19-9-5-8-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGMMOFBKWPJEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643430 |

Source

|

| Record name | (2,6-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-77-7 |

Source

|

| Record name | (2,6-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)